Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate
Description
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate is a fluorinated spirocyclic compound featuring a nitrogen atom in the azaspiro ring and an ethyl ester group at the 7-position. This structure combines the conformational rigidity of a spiro scaffold with the electronic effects of fluorine atoms, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C10H15F2NO2 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9/h7,13H,2-6H2,1H3 |
InChI Key |
HCXOCMFNPKSBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate and related compounds:
Notes on Comparisons:
- Fluorination Impact: The 2,2-difluoro substitution in the spiro core enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride .
- Functional Group Diversity : The ethyl ester in the target compound offers a balance between solubility and reactivity, contrasting with the Boc-protected acid (higher stability but lower reactivity) and the oxa analog (polarity-driven solubility) .
- Spiro Heteroatom Variation : Replacing nitrogen with oxygen (6-oxa vs. 6-aza) alters electronic properties and hydrogen-bonding capacity, impacting binding affinity in biological systems .
Biological Activity
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₉F₂N₁O₄
- Molecular Weight : 291.30 g/mol
- CAS Number : 2386127-29-1
Biological Activity Overview
This compound has been studied for various biological activities including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Research has shown the compound's potential as an antitumor agent, particularly in inhibiting the growth of glioma cells by inducing apoptosis and inhibiting proliferation pathways.
- Antimalarial Properties : Some studies suggest that modifications of this compound can enhance activity against Plasmodium falciparum, the parasite responsible for malaria.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly influenced by its structural components. Key findings include:
- Fluorine Substitution : The presence of difluoro groups enhances lipophilicity, which may improve cell membrane permeability and biological activity.
- Carboxylate Functionality : The carboxylate group plays a crucial role in the interaction with biological targets, acting as a bioisostere for carboxylic acids, which are known to be biologically active.
Table 1: Structure-Activity Relationships of Derivatives
| Compound | Activity (EC50 μM) | Notes |
|---|---|---|
| Ethyl 2,2-difluoro... | 0.263 | Base compound |
| Carboxylic acid derivative | >10 | Inactive |
| N-Ethyl carboxamide | 0.390 | Reduced activity compared to base |
| 1,2,4-Oxadiazole derivative | 0.019 | Enhanced antimalarial activity |
Antitumor Activity in Glioma Cells
A study conducted on glioma cells demonstrated that this compound significantly reduced cell viability through multiple mechanisms:
- Inhibition of AMPK Pathway : The compound inhibited AMPK signaling, which is crucial for cell survival and metabolism.
- Induction of Autophagy : Increased autophagic activity was observed, leading to cell death.
- Cell Cycle Arrest : The compound caused G2/M phase arrest in the cell cycle.
Antimicrobial Efficacy
In vitro tests showed that derivatives of ethyl 2,2-difluoro-6-azaspiro[3.4]octane exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
